molecular formula C8H9N3 B3036550 1-Azido-2,4-dimethylbenzene CAS No. 35523-91-2

1-Azido-2,4-dimethylbenzene

Cat. No.: B3036550
CAS No.: 35523-91-2
M. Wt: 147.18 g/mol
InChI Key: DWVGFQDASGUNIB-UHFFFAOYSA-N
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Description

1-Azido-2,4-dimethylbenzene is a derivative of benzene, which is an organic aromatic compound . The structure of benzene allows it and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .


Synthesis Analysis

The synthesis of azides like this compound can be achieved through a diazo-transfer reaction. Azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1-Iodo-2,4-dimethylbenzene, with the iodine atom replaced by an azido group . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .


Chemical Reactions Analysis

Azides like this compound can participate in various chemical reactions. For instance, azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .

Scientific Research Applications

Thermolysis and Structural Analysis

  • Thermolysis with Hexamethyl-Dewar-Benzene : The reactions of 1-azido-2,4-dimethylbenzene with hexamethyl-Dewar-benzene have been studied, revealing the formation of pentamethyl(iminoethyl)-4H-1,2-diazepines. This study provided new insights into the thermolysis process and the structure of the resulting compounds (Christl et al., 2005).

Oxidation and Ignition Properties

  • Oxidation in a Jet-Stirred Reactor : Research on the oxidation of 1,2-dimethylbenzene, closely related to this compound, in a jet-stirred reactor highlighted its reactivity at different temperatures and conditions. This study is important for understanding the combustion and oxidation properties of dimethylbenzenes (Gaïl et al., 2008).

Nuclear Magnetic Resonance Studies

  • Aromatic Substituent Effects : The 1H NMR spectra of 1-substituted 2,4-dimethylbenzenes, including compounds similar to this compound, have been explored. This research provides valuable information on the influence of different substituents on the chemical shifts in these compounds (Socrates & Adlard, 1971).

Photochemistry

  • Photochemistry of Aryl Azides : Studies on the photochemistry of aryl azides, including derivatives of dimethylbenzene, have contributed to the understanding of the intermediacy and reactivity of dehydroazepine compounds in photochemical processes (Shields et al., 1987).

Molecular Structure and Dynamics

  • Structure and Vibrations in Liquid Dimethylbenzene : Research into the structure of 1,4-dimethylbenzene, similar to this compound, using X-ray diffraction has provided insights into the mean amplitudes of vibrations and intramolecular interactions, which are relevant to understanding the dynamics of similar compounds (Drozdowski, 2006).

Safety and Hazards

While specific safety and hazard information for 1-Azido-2,4-dimethylbenzene is not available, azides in general are known to be hazardous. For instance, sodium azide is very acutely toxic and may be fatal if inhaled, absorbed through the skin, or swallowed .

Mechanism of Action

Target of Action

The primary target of 1-Azido-2,4-dimethylbenzene is the benzylic position . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at this position .

Mode of Action

This compound interacts with its targets through a series of steps. In the initiating step, a free radical reaction occurs, leading to the formation of a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position, forming succinimide . Depending on the conditions, the compound can react via an SN2 pathway for primary benzylic halides, or an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation at this position . These reactions can lead to various downstream effects, including the formation of new compounds.

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it could be metabolized through various biochemical pathways .

Result of Action

The result of this compound’s action is the transformation of the benzylic position, leading to the formation of new compounds . This can have various molecular and cellular effects, depending on the specific reactions and conditions.

Biochemical Analysis

Biochemical Properties

For instance, they can undergo Staudinger ligation or Huisgen cycloaddition, which are commonly used in bioconjugation . These reactions allow azides to form covalent bonds with other biomolecules, enabling them to interact with enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 1-Azido-2,4-dimethylbenzene are currently unknown due to the lack of specific studies. It is known that azides can influence cell function by interacting with various cellular components. For example, they can modify proteins and influence their function, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the general properties of azides, it can be hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that azides can be stable under certain conditions, and their effects can change over time depending on factors such as concentration, temperature, and the presence of other reactants .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It is known that azides can be incorporated into various metabolic pathways. For instance, azido sugars can be metabolized and integrated into glycan biosynthetic pathways .

Transport and Distribution

It is known that azides can be transported and distributed within cells through various mechanisms .

Subcellular Localization

It is known that azides can be localized in various subcellular compartments depending on their chemical properties and the specific cellular context .

Properties

IUPAC Name

1-azido-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)7(2)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGFQDASGUNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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